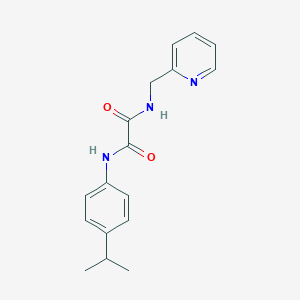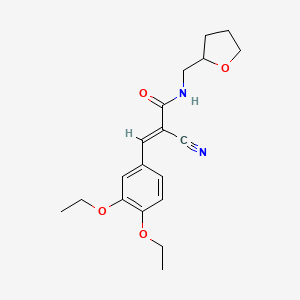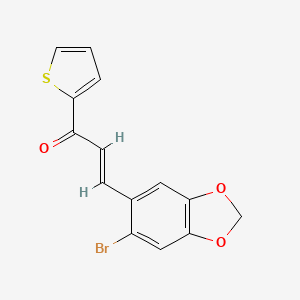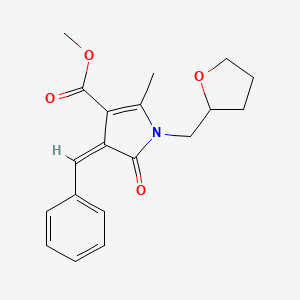![molecular formula C21H27N7O B3899082 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B3899082.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an imidazole ring, and a pyridinamine group . The presence of these groups suggests that the compound could have a variety of chemical and biological properties. Imidazole and pyrazole derivatives are known for their broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, the synthesis of N- (1-Methyl-1H-pyrazol-4-yl)formamide, a related compound, was readily prepared from 1-methyl-1H-pyrazol-4-amine via reaction with formic acid .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a pyrazole ring (a five-membered ring with two nitrogen atoms), an imidazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a pyridinamine group (a six-membered ring with five carbon atoms and one nitrogen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure. It is likely to be a solid at room temperature, given the presence of multiple ring structures. Its solubility would depend on the polarity of the solvent .Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the available resources, compounds with similar structures have been found to inhibit certain biological pathways. For instance, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways .
properties
IUPAC Name |
[6-[(1,3-dimethylpyrazol-4-yl)methylamino]pyridin-3-yl]-[3-(imidazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-16-19(14-26(2)25-16)11-24-20-6-5-18(10-23-20)21(29)28-8-3-4-17(13-28)12-27-9-7-22-15-27/h5-7,9-10,14-15,17H,3-4,8,11-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKSYNSDCNDGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=C(C=C2)C(=O)N3CCCC(C3)CN4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3899005.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3899013.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3899016.png)
![2-amino-4-(1-ethylpropyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3899019.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3899023.png)

![3-(4-chlorophenyl)-4-[2-(4-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole](/img/structure/B3899036.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3899037.png)
![tert-butyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B3899045.png)

acetyl]amino}benzoate](/img/structure/B3899069.png)
![3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3899092.png)
